molecular formula C4H14Cl2N2 B3017675 Butane-1,2-diamine dihydrochloride CAS No. 1081531-27-2

Butane-1,2-diamine dihydrochloride

Cat. No.: B3017675
CAS No.: 1081531-27-2
M. Wt: 161.07
InChI Key: XMZZFULPOWQYQU-UHFFFAOYSA-N
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Description

Butane-1,2-diamine dihydrochloride is an organic compound with the molecular formula C4H14Cl2N2. It is a diamine derivative, meaning it contains two amine groups. This compound is often used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butane-1,2-diamine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of butane-1,2-diamine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the dihydrochloride salt. The process can be summarized as follows:

C4H12N2+2HClC4H14Cl2N2\text{C4H12N2} + 2\text{HCl} \rightarrow \text{C4H14Cl2N2} C4H12N2+2HCl→C4H14Cl2N2

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using high-purity reagents. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Butane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines and other derivatives.

Scientific Research Applications

Butane-1,2-diamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which butane-1,2-diamine dihydrochloride exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Putrescine: An organic compound with the formula C4H12N2, similar in structure but without the hydrochloride groups.

    2,3-Butanediamine: Another diamine with a different arrangement of amine groups.

Uniqueness

Butane-1,2-diamine dihydrochloride is unique due to its specific arrangement of amine groups and the presence of hydrochloride groups. This gives it distinct chemical properties and reactivity compared to other diamines.

Biological Activity

Butane-1,2-diamine dihydrochloride, also known as 1,2-diaminobutane dihydrochloride, is a diamine compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C4H12Cl2N2C_4H_{12}Cl_2N_2 and a molecular weight of approximately 155.06 g/mol. Its structure consists of a butane backbone with two amine groups at the 1 and 2 positions, each protonated in the dihydrochloride form. This configuration allows for various interactions with biological molecules, enhancing its reactivity and potential efficacy in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism involves:

  • Cation-π Interactions : The positively charged amine groups can engage in cation-π interactions with aromatic residues in proteins, influencing protein conformation and function.
  • Hydrogen Bonding : The amine groups participate in hydrogen bonding with nucleic acids and proteins, which can stabilize or destabilize these structures.
  • Ionic Interactions : The presence of two hydrochloride ions allows for ionic interactions with negatively charged biomolecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Similar diamines have shown efficacy against various bacterial strains. For instance, studies on related compounds suggest potential applications as antimicrobial agents due to their ability to disrupt bacterial membranes.
  • Cell Proliferation : Some diamines are involved in cellular signaling pathways that regulate cell growth and differentiation. For example, polyamines (which include diamines) are known to play crucial roles in cell proliferation and apoptosis.
  • Neurotransmitter Interaction : Compounds with similar structures have been implicated in neurotransmitter modulation. Butane-1,2-diamine may influence neurotransmitter systems through its interaction with receptors involved in synaptic transmission.

Case Studies and Research Findings

Several studies have investigated the biological effects of diamines similar to this compound:

  • Case Study 1 : A study published in Frontiers in Nutrition explored the degradation of histamine by diamine oxidase (DAO), highlighting the role of diamines in histamine metabolism. It was found that diamines can modulate DAO activity, affecting histamine levels in vivo .
  • Case Study 2 : Research on polyamines demonstrated their involvement in cellular stress responses. Diamines like butane-1,2-diamine were shown to enhance cell survival under oxidative stress by modulating antioxidant defense mechanisms .

Applications

The unique properties of this compound make it suitable for various applications:

  • Pharmaceutical Development : Its ability to interact with biological targets positions it as a candidate for drug development aimed at treating infections or modulating neurotransmitter systems.
  • Biochemical Research : Used as a reagent in biochemical assays to study enzyme kinetics and protein interactions due to its reactive amine groups.

Comparative Analysis

Compound NameStructure TypeBiological Activity
This compoundDiamineAntimicrobial, cell proliferation
EthylenediamineSimple diamineReactive; used as a chelating agent
N,N-Dimethylbutane-1,2-diamineDimethylated variantAltered reactivity; potential neuroactive properties

Properties

IUPAC Name

butane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2.2ClH/c1-2-4(6)3-5;;/h4H,2-3,5-6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZZFULPOWQYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081531-27-2
Record name butane-1,2-diamine dihydrochloride
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